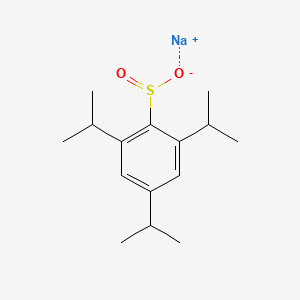
5-Bromo-2-fluoro-N-isopropylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-fluoro-N-isopropylbenzamide, also known as BIBF, is a synthetic compound that has been widely used in scientific research for its versatile biological and biochemical applications. It is a member of the benzamide family, which is a group of compounds with a benzene ring and an amide group. BIBF has been studied for its potential to act as an inhibitor of enzymes, proteins, and other biomolecules, as well as its ability to modulate physiological processes.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-fluoro-N-isopropylbenzamide is not yet fully understood, but it is believed to act as an inhibitor of enzymes and proteins by binding to their active sites and blocking their activity. Additionally, it is believed to modulate physiological processes by interacting with specific receptors and/or proteins.
Biochemical and Physiological Effects
This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the regulation of neurotransmitter release. Additionally, it has been shown to affect the expression of certain genes, as well as the activity of certain proteins. This compound has also been studied for its potential to modulate physiological processes such as inflammation and cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
5-Bromo-2-fluoro-N-isopropylbenzamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize, has a low toxicity profile, and is relatively stable. Additionally, its ability to interact with multiple enzymes and proteins makes it a versatile tool for scientific research. However, this compound is not without its limitations. It is not particularly water-soluble and its effects are not always specific to the target enzyme or protein.
Zukünftige Richtungen
5-Bromo-2-fluoro-N-isopropylbenzamide has many potential future directions for research. These include further studies of its mechanism of action, its potential to modulate physiological processes, and its potential to act as an inhibitor of other enzymes and proteins. Additionally, further studies of its effects on gene expression and its potential to interact with specific receptors could provide new insights into the biological effects of this compound. Finally, further studies of its potential to act as an inhibitor of drug targets could lead to the development of new therapeutic agents.
Synthesemethoden
5-Bromo-2-fluoro-N-isopropylbenzamide can be synthesized using a variety of methods, but the most common method is the reaction of 2-fluoroaniline with bromoacetyl isopropyl bromide in the presence of a base. This reaction produces a mixture of this compound and its isomer, 5-bromo-2-chloro-N-isopropylbenzamide. The reaction can be further purified by recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-fluoro-N-isopropylbenzamide has been studied for its potential to act as an inhibitor of enzymes, proteins, and other biomolecules, as well as its ability to modulate physiological processes. It has been used in a variety of scientific research applications, including cell-based assays, protein-protein interaction studies, and drug discovery. Additionally, this compound has been studied for its potential to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release.
Eigenschaften
IUPAC Name |
5-bromo-2-fluoro-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFNO/c1-6(2)13-10(14)8-5-7(11)3-4-9(8)12/h3-6H,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHAJFNAHKVSINF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=C(C=CC(=C1)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
853313-19-6 |
Source


|
| Record name | 5-BROMO-2-FLUORO-N-ISOPROPYLBENZAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![sodium [cyclohexyl(ethyl)carbamothioyl]sulfanide](/img/structure/B6612263.png)


![4-methyl-7-phenoxy-1H,2H,3H,4H,9H-cyclopenta[b]quinolin-9-one](/img/structure/B6612272.png)

![Piperazine, 1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-cyclohexyl-](/img/structure/B6612298.png)
![methyl 5-[(dimethylamino)methyl]-1,2-oxazole-3-carboxylate](/img/structure/B6612303.png)
![methyl 5-[(4-methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylate](/img/structure/B6612312.png)
![methyl 5-[(2-fluorophenoxy)methyl]-1,2-oxazole-3-carboxylate](/img/structure/B6612317.png)


